3-{[(3-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid
Description
This compound is an N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc)-protected amino acid derivative featuring a 3-chlorophenylmethyl substituent. The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) . The 3-chlorophenyl group introduces hydrophobicity and steric bulk, which can influence peptide folding, solubility, and interactions in biological systems. The compound is designated by CAS 205526-23-4 and is commonly used in the synthesis of modified peptides for pharmaceutical and biochemical research .
Properties
CAS No. |
2137635-39-1 |
|---|---|
Molecular Formula |
C25H22ClNO4 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c26-18-7-5-6-17(14-18)15-27(13-12-24(28)29)25(30)31-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,29) |
InChI Key |
AZRYXDCESCRKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC(=CC=C4)Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
3-{(3-chlorophenyl)methylamino}propanoic acid, also known by its CAS number 1446478-28-9, is a complex organic compound notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis, and a chlorophenyl moiety that may contribute to its biological efficacy. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of 3-{(3-chlorophenyl)methylamino}propanoic acid is C25H22ClNO4, with a molecular weight of 435.91 g/mol. The structural representation is as follows:
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
1. Antimicrobial Activity
Chlorophenyl derivatives have been widely studied for their antimicrobial properties. In vitro studies suggest that compounds similar to 3-{(3-chlorophenyl)methylamino}propanoic acid may inhibit the growth of various bacteria and fungi, making them potential candidates for antibiotic development.
2. Anticancer Activity
Fluorenyl derivatives are under investigation for their anticancer properties. Preliminary studies indicate that compounds with similar structures can interact with cellular mechanisms involved in cancer progression. The ability to inhibit specific enzymes or pathways may contribute to their anticancer effects .
3. Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes, impacting metabolic pathways. The presence of the Fmoc group allows for selective interactions with enzyme active sites, potentially leading to therapeutic applications in managing metabolic disorders .
Case Studies and Research Findings
The mechanism by which 3-{(3-chlorophenyl)methylamino}propanoic acid exerts its effects likely involves multiple pathways:
- Binding Affinity : The Fmoc group provides stability during interactions with biological targets, while the chlorophenyl moiety enhances binding affinity through hydrophobic interactions.
- Enzyme Interaction : The compound may compete with natural substrates for enzyme binding sites, leading to inhibition of enzymatic activity.
- Cellular Uptake : Its lipophilic nature may facilitate membrane permeability, allowing for effective intracellular action.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
| Compound Name | Substituent Position & Group | Molecular Weight (g/mol) | CAS Number | Key Applications/Notes |
|---|---|---|---|---|
| 3-{(3-Chlorophenyl)methylamino}propanoic acid (Target) | 3-chlorophenylmethyl | ~403.87* | 205526-23-4 | Peptide synthesis; balances hydrophobicity and steric effects |
| 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | 2-fluorophenyl | 403.43 | N/A | Enhanced electronic effects due to fluorine; potential for altered peptide stability |
| 3-(2-Chlorophenyl)-2-(Fmoc-amino)propanoic acid | 2-chlorophenyl | 430.5 | 678991-52-1 | Positional isomer; may increase steric hindrance in peptide chains |
| (3R)-3-(Fmoc-amino)-3-(4-nitrophenyl)propanoic acid | 4-nitrophenyl | 432.43 | 507472-26-6 | Electron-withdrawing nitro group; used in enzyme interaction studies |
| (R)-3-(Fmoc-amino)-3-(3-hydroxyphenyl)propanoic acid | 3-hydroxyphenyl | 403.43 | 511272-35-8 | Polar hydroxyl group improves solubility; potential for hydrogen bonding |
| (S)-3-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(Fmoc-amino)propanoic acid | 3-chloro-4-(trifluoromethyl) | ~470.88* | N/A | Strong electron-withdrawing effects; impacts deprotection kinetics |
*Calculated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
